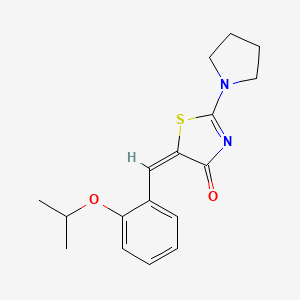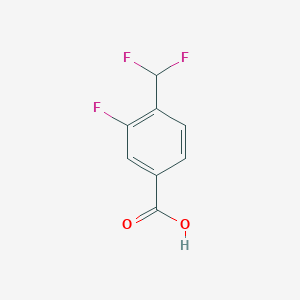
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains two triazole rings, which are five-membered rings containing two nitrogen atoms, and an azetidine ring, which is a four-membered ring containing one nitrogen atom. Triazole rings are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The presence of two triazole rings and one azetidine ring in the compound suggests that it could have interesting chemical properties. The triazole rings could participate in hydrogen bonding, potentially increasing the compound’s solubility .Chemical Reactions Analysis
Triazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
Triazole rings are generally stable and resistant to metabolic degradation . They can form hydrogen bonds, which can increase their solubility .科学的研究の応用
Catalyst and Reaction Efficiency
A study by Ozcubukcu et al. (2009) discusses a tris(triazolyl)methanol ligand, which forms a stable complex with CuCl and catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently under water or neat conditions. This highlights the compound's potential use in facilitating organic synthesis reactions through catalysis (Ozcubukcu et al., 2009).
Synthesis and Characterization of Derivatives
Abosadiya et al. (2018) synthesized and characterized new triazole and triazolidin derivatives, emphasizing the importance of such compounds in developing new chemical entities. Their methodological approach and characterization techniques can be relevant for the synthesis and analysis of the compound (Abosadiya et al., 2018).
Liquid Crystal Properties
Zhao et al. (2013) explored the synthesis, electrochemistry, and liquid crystal properties of triazolylferrocene derivatives, showing that similar compounds can exhibit liquid crystal behavior, which might suggest potential applications in materials science for the compound (Zhao et al., 2013).
Catalytic Asymmetric Synthesis
Wang et al. (2008) developed an enantiopure compound with azetidin-2-yl structure for catalytic asymmetric addition to aldehydes, highlighting the potential of azetidinone and triazole compounds in asymmetric synthesis and their relevance to medicinal chemistry (Wang et al., 2008).
Antimicrobial Activity
Sunitha et al. (2017) synthesized benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. This suggests that compounds with triazole cores, similar to the one , could be explored for potential antimicrobial applications (Sunitha et al., 2017).
作用機序
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c22-14(19-9-12(10-19)20-7-6-15-18-20)13-8-16-21(17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYILLXWJQBPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
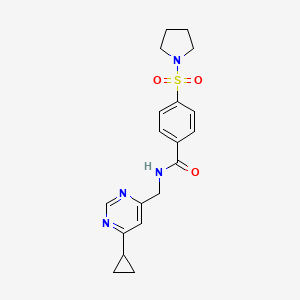
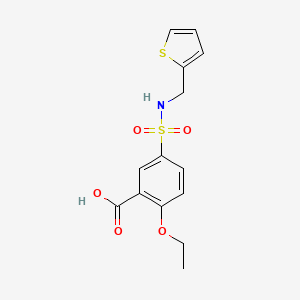
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)
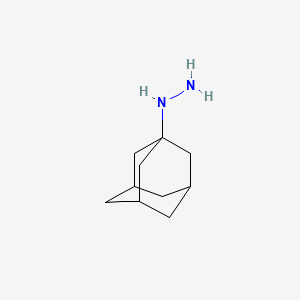
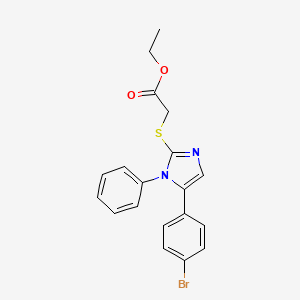
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)
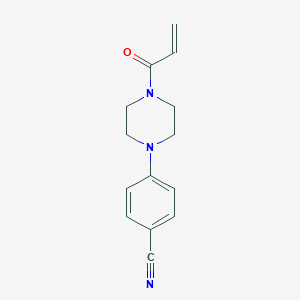
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)
